molecular formula C16H12Cl2N2OS2 B3011756 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide CAS No. 476626-98-9

2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B3011756
CAS No.: 476626-98-9
M. Wt: 383.31
InChI Key: FDJDEBAWADOHLE-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide belongs to a class of heterocyclic molecules featuring a thiophene carboxamide core linked to a substituted thiazole ring. Its structure includes:

  • A thiophene ring substituted with two chlorine atoms at positions 2 and 3.
  • A carboxamide group bridging the thiophene and a 1,3-thiazole ring.
  • A 2,4-dimethylphenyl substituent at the 4-position of the thiazole.

Properties

IUPAC Name

2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS2/c1-8-3-4-10(9(2)5-8)12-7-22-16(19-12)20-15(21)11-6-13(17)23-14(11)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJDEBAWADOHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different aromatic or aliphatic groups.

Scientific Research Applications

Antimicrobial Activity

One significant area of research is the antimicrobial properties of thiazole derivatives. Compounds similar to 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide have been evaluated for their effectiveness against various bacterial strains. A study indicated that thiazole derivatives exhibit potent antibacterial activity, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Research has shown that thiazole compounds can act as inhibitors of 5-lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro assays demonstrated that certain derivatives possess significant anti-inflammatory activity, which could be beneficial in treating conditions such as asthma and rheumatoid arthritis . This positions this compound as a potential therapeutic agent in inflammatory diseases.

Herbicidal Applications

The compound's structure suggests potential herbicidal properties. Similar thiazole derivatives have been utilized as intermediates in the synthesis of herbicides, indicating that this compound could be explored for agricultural applications . Its efficacy as a bactericide further supports its use in crop protection strategies.

Case Study 1: Antibacterial Efficacy

In a study evaluating various thiazole derivatives for their antibacterial properties, researchers found that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the thiazole ring could enhance antibacterial activity .

Case Study 2: Inhibition of 5-Lipoxygenase

A series of experiments tested the anti-inflammatory effects of thiazole derivatives on LOX inhibition. One derivative demonstrated over 70% inhibition at low concentrations in vitro. This finding suggests that similar compounds may serve as effective anti-inflammatory agents in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEfficacy LevelReference
AntibacterialThiazole DerivativesSignificant
Anti-inflammatoryLOX Inhibitors>70% Inhibition
Herbicidal PotentialThiazole IntermediatesUnder Investigation

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The position and nature of substituents on the thiazole ring significantly influence molecular interactions. Key analogs include:

Compound Name Thiazole Substituent Key Features Melting Point (°C) Source
2,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide (Target) 4-(2,4-Dimethylphenyl) High lipophilicity; chlorine atoms enhance electrophilicity Not reported Synthesis
2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide 4-(4-Fluorophenyl) Fluorine increases polarity and potential hydrogen bonding Not reported Structural
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) 4-(4-Chlorophenyl) Chlorine enhances halogen bonding; hydrazide group adds conformational flexibility 136–137 Synthesis
3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3i) 4-(4-Bromophenyl) Bromine increases molecular weight and steric bulk 127–128 Synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) improve stability and reactivity, while bulky substituents (e.g., Br, naphthyl) may hinder solubility .

Variations in the Carboxamide Linker

The carboxamide bridge’s substitution pattern affects hydrogen-bonding capacity and biological target interactions:

Compound Name Carboxamide Substituent Functional Impact Source
Target Compound Thiophene-3-carboxamide Rigid planar structure; facilitates π-π stacking Synthesis
(Z/E)-3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrothiophen-2-yl)methylene]propanehydrazide (10f) Hydrazide with nitrothiophene Increased conformational flexibility; nitro group enhances redox activity Synthesis
3-{(2,5-Dimethylphenyl)[4-(naphthalen-2-yl)thiazol-2-yl]amino}propanoic acid (3j) Propanoic acid substituent Carboxylic acid group improves aqueous solubility Synthesis

Key Observations :

  • Hydrazide derivatives (e.g., 10f) introduce rotational freedom, enabling adaptive binding to biological targets .
  • Carboxylic acid groups (e.g., 3j) enhance hydrophilicity, contrasting with the lipophilic carboxamide in the target compound .

Aromatic Ring Modifications

Variations in the thiophene or phenyl rings alter electronic properties:

Compound Name Aromatic System Impact on Properties Source
Target Compound 2,5-Dichlorothiophene Chlorines increase electrophilicity and resistance to oxidation Synthesis
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2,4-Dichlorophenyl Dichlorophenyl enhances halogen bonding but reduces solubility Structural
3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide (Pronamide) Benzamide core Similar carboxamide motif but lacks thiazole; used as a pesticide Pesticide

Key Observations :

  • Dichlorophenyl groups (e.g., in pronamide) are common in agrochemicals, suggesting the target compound may share pesticidal applications .

Biological Activity

2,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a synthetic compound belonging to the thiazole derivative class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including its dichloro-substituted benzamide moiety and thiazole ring, contribute to its potential efficacy against various biological targets.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea and α-haloketones.
  • Introduction of the Thiophene Ring : The thiophene structure is incorporated via substitution reactions.
  • Amide Bond Formation : This final step links the thiazole derivative with the carboxamide group.

The compound's chemical structure can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H12Cl2N2OS2
Molecular Weight385.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
  • Receptor Binding : It could modulate signal transduction pathways by interacting with cellular receptors.
  • DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and cellular function.

Anticancer Properties

Research indicates that compounds with thiazole structures often exhibit anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances its activity against cancer cells .
Cell LineIC50 (µM)Reference
A431 (human epidermoid carcinoma)1.98 ± 1.22
U251 (human glioblastoma)<10
Jurkat (human leukemia)<10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Preliminary studies indicate that it exhibits activity against Gram-positive bacteria and some drug-resistant strains .
PathogenActivityReference
Methicillin-resistant Staphylococcus aureus (MRSA)Effective
Vancomycin-resistant Enterococcus faeciumEffective

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Structure–Activity Relationship : A study demonstrated that modifications on the thiazole ring significantly influence anticancer activity, emphasizing the importance of substituents on the phenyl ring .
  • Antifungal Activity Assessment : Another investigation revealed broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential applications in treating fungal infections .

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